molecular formula C13H12BrNO B1335077 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 332898-44-9

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No. B1335077
M. Wt: 278.14 g/mol
InChI Key: HFSXFXXXGXEDJT-UHFFFAOYSA-N
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Description

The compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a brominated heterocyclic molecule that is part of the quinoline family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline was achieved through electrophilic intramolecular heterocyclization, which involved the action of bromine on a precursor molecule . Additionally, a synthetic procedure for benzo-substituted 2-bromomethyl-4-methyl-2-chloro-2,3-dihydrofuro[3.2-c]quinolines was developed, providing a method for obtaining various substituted furoquinolines . These methods highlight the reactivity of bromine in the context of quinoline synthesis and its utility in generating complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as evidenced by the crystal structure determination of related compounds. For example, the crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline revealed a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds . Another compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showed a distorted boat conformation for the pyridine ring and non-classical hydrogen bonds in its structure . These findings suggest that brominated quinoline derivatives can adopt various conformations, which may influence their reactivity and interactions.

Chemical Reactions Analysis

Brominated quinoline derivatives are known to undergo a variety of chemical reactions. The reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, which is structurally related to 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, was studied, and it was found to rapidly hydrolyze to form different boronic acid derivatives . This molecule also formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the potential of brominated quinolines to engage in complexation reactions with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of bromine atoms and other substituents can significantly affect the molecule's density, melting point, and solubility. The crystallographic data provided for some derivatives indicate monoclinic space groups, specific cell dimensions, and densities, which are crucial for understanding the material properties of these compounds . The reactivity of these molecules, such as their ability to form hydrogen bonds and π-π interactions, also contributes to their chemical properties and potential applications in synthesis and material science .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has been a subject of interest due to its potential in various synthesis and transformation processes. A study by Klásek et al. (2003) explores the synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and examines the molecular rearrangement of their 3-bromo derivatives. This research provides insights into the chemical pathways and potential applications of related compounds in synthetic chemistry (Klásek et al., 2003). Another study by Avetisyan et al. (2007) discusses the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline and explores its transformations, shedding light on the compound's versatility in chemical reactions (Avetisyan, Aleksanyan, & Sargsyan, 2007).

Biological Activities and Applications

Further research has identified the potential biological activities of derivatives of this compound. Abdel‐Wadood et al. (2014) synthesized derivatives of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline, using 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline as a precursor. The study highlighted the significant antibacterial activity of these synthesized compounds against various strains of gram-positive and gram-negative bacteria, indicating the compound's potential in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Structural Characterization and Analysis

Xiang (2009) focused on the synthesis and characterization of a compound closely related to 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, providing valuable data on its crystal structure and suggesting potential applications in material science and molecular engineering (Wangchun Xiang, 2009).

properties

IUPAC Name

8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXFXXXGXEDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389602
Record name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

CAS RN

332898-44-9
Record name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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